molecular formula C37H43FN2O5 B565019 10-trans-Atorvastatin tert-Butyl Ester CAS No. 1217751-95-5

10-trans-Atorvastatin tert-Butyl Ester

Cat. No. B565019
M. Wt: 614.758
InChI Key: GCPKKGVOCBYRML-IHLOFXLRSA-N
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Description

Trans-atorvastatin tert-butyl ester (TATE) is a synthetic molecule that has been developed as a prodrug of atorvastatin, a commonly prescribed cholesterol-lowering drug. TATE has the potential to improve the bioavailability of atorvastatin, thereby increasing its efficacy in reducing cholesterol levels and improving cardiovascular health.

Scientific Research Applications

Pharmacologic and Pharmacokinetic Aspects

Atorvastatin is a potent HMG-CoA reductase inhibitor, reducing plasma cholesterol levels by inhibiting cholesterol synthesis and lowering triglyceride levels through an unproven mechanism. It is significant in managing hyperlipidaemia, particularly in patients with heterozygous or homozygous familial hypercholesterolemia, due to its marked reductions in LDL-cholesterol (Lea & McTavish, 1997). Rosuvastatin, another potent statin, has shown superior efficacy in lowering LDL cholesterol compared to atorvastatin, highlighting the distinct pharmacologic properties of different statins (White, 2002).

Cardiovascular Disease Prevention

Atorvastatin has been evaluated in the primary prevention of cardiovascular events, especially in patients with type 2 diabetes mellitus. It effectively reduces the risk of a first major cardiovascular event, including stroke, highlighting its potential role in preventing cardiovascular diseases irrespective of pre-treatment LDL-cholesterol levels (Croom & Plosker, 2005).

Lipid Metabolism and Statin Effects

Statins, including atorvastatin, are beneficial in reducing atherosclerotic cardiovascular diseases by lowering blood cholesterol. However, their effects on glucose metabolism and diabetes mellitus have been a concern. Some studies suggest that high doses of atorvastatin might be associated with deterioration in glucose metabolism, while others show no significant effect, indicating the need for more research in this area (Sasaki, Iwashita & Kono, 2006).

Pharmacogenomics and Statin Response

A genome-wide association study has revealed genetic determinants that significantly affect the LDL-c response to atorvastatin. This discovery emphasizes the influence of genetic factors on statin efficacy and the importance of personalized medicine in statin therapy (Deshmukh et al., 2012).

properties

IUPAC Name

tert-butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKKGVOCBYRML-IHLOFXLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675641
Record name tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-trans-Atorvastatin tert-Butyl Ester

CAS RN

1217751-95-5
Record name tert-Butyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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